Methyl 2-amino-4-cyclohexyl-butanoate
Description
Structural Significance within Amino Acid Ester Chemistry
The molecular architecture of Methyl 2-amino-4-cyclohexyl-butanoate sets it apart from its proteinogenic counterparts. The presence of the cyclohexyl group, a non-polar, sterically demanding substituent, at the γ-position of the butanoate chain introduces significant lipophilicity and conformational rigidity. This is in stark contrast to the side chains of common amino acids, which typically feature more polar or flexible functionalities.
The esterification of the carboxylic acid to a methyl group serves a dual purpose in synthetic chemistry. Firstly, it protects the carboxylic acid from participating in unwanted side reactions during subsequent chemical transformations. Secondly, it enhances the solubility of the amino acid in organic solvents, facilitating its use in a wider range of reaction conditions. The interplay between the chiral center at the α-carbon, the protected amine, and the bulky cyclohexyl group dictates the molecule's three-dimensional shape and its potential interactions when incorporated into larger structures.
Table 1: Key Structural Features of this compound
| Feature | Description | Significance in Synthesis |
| α-Amino Group | A primary amine attached to the chiral center. | Key site for peptide bond formation and other derivatizations. |
| Methyl Ester | Protects the carboxylic acid and enhances solubility. | Allows for selective reactions at the amino group. |
| Cyclohexyl Group | A bulky, non-polar saturated carbocyclic ring. | Imparts lipophilicity, steric bulk, and conformational constraint. |
| Chiral Center | The α-carbon is a stereocenter. | Allows for the synthesis of enantiomerically pure target molecules. |
Role as a Precursor and Building Block in Chemical Synthesis
As a non-proteinogenic amino acid, this compound serves as a valuable building block for the synthesis of novel peptides, peptidomimetics, and other complex organic molecules. Its unique structure allows for the introduction of specific physicochemical properties into a target molecule.
In peptide synthesis, the incorporation of unnatural amino acids like this one is a well-established strategy to modify the biological activity, stability, and pharmacokinetic profile of peptides. nih.govmdpi.com The cyclohexyl side chain can be used to probe the steric and hydrophobic requirements of receptor binding sites. For instance, replacing a natural amino acid residue with a cyclohexyl-containing one can lead to enhanced binding affinity or selectivity. nih.gov The synthesis of peptides containing such modified amino acids typically follows standard solid-phase or solution-phase peptide synthesis protocols, where the protected amino acid ester is coupled to a growing peptide chain. thermofisher.com
Beyond peptide chemistry, the bifunctional nature of this compound, with its reactive amino and ester groups, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures. The amino group can participate in a wide range of reactions, including acylation, alkylation, and condensation reactions, while the ester can be hydrolyzed to the free carboxylic acid or converted to other functional groups.
Current Research Trajectories and Academic Relevance
While specific research focused solely on this compound is still emerging, the broader field of non-proteinogenic amino acids is an area of intense investigation. Current research trends point towards the increasing use of such building blocks in drug discovery and materials science.
In the realm of materials science, non-proteinogenic amino acids are being used to create novel polymers and self-assembling systems. The defined stereochemistry and functionality of these building blocks allow for the precise control over the architecture and properties of the resulting materials. The hydrophobic nature of the cyclohexyl group in this compound could be exploited in the design of amphiphilic molecules that self-assemble into well-defined nanostructures.
The synthesis of novel, highly functionalized β-amino acids with cyclohexane (B81311) rings is an active area of research, with the goal of creating new foldamers with predictable secondary structures. chemrxiv.orgrsc.orgnih.gov While this compound is an α-amino acid ester, the principles and synthetic strategies developed in the β-amino acid field can often be adapted, suggesting potential future directions for the application of this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
methyl 2-amino-4-cyclohexylbutanoate |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3 |
InChI Key |
KCVPRRNRTQVESK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1CCCCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Amino 4 Cyclohexyl Butanoate and Analogues
Direct Esterification Strategies from Carboxylic Acid Precursors
The most straightforward approach to obtaining methyl 2-amino-4-cyclohexyl-butanoate is through the direct esterification of its corresponding carboxylic acid precursor, 2-amino-4-cyclohexylbutanoic acid. This transformation is typically accomplished using acid catalysis, a classic method known as Fischer esterification.
Acid-Catalyzed Approaches and Reaction Optimization
Acid-catalyzed esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of this compound, this would involve reacting 2-amino-4-cyclohexylbutanoic acid with methanol (B129727) and a catalyst such as sulfuric acid (H₂SO₄) or by generating hydrochloric acid (HCl) in situ from reagents like thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).
The reaction equilibrium is driven towards the ester product by using a large excess of methanol, which often serves as the solvent. The removal of water, a byproduct of the reaction, can also shift the equilibrium to favor ester formation. While specific studies on 2-amino-4-cyclohexylbutanoic acid are not prevalent in readily available literature, data from analogous amino acids with bulky side chains, such as leucine and phenylalanine, provide insight into the efficiency of these methods. For instance, the esterification of various amino acids using trimethylchlorosilane in methanol has been reported to give good to excellent yields. nih.gov A study demonstrated that this method could produce the methyl esters of leucine and phenylalanine in 94% and 95% yield, respectively. researchgate.net Another established method involves heating the amino acid in methanol with a catalytic amount of sulfuric acid. High yields have also been reported for this approach, with L-phenylalanine methyl ester being obtained in up to 98.8% yield. google.com
| Amino Acid Precursor (Analog) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Leucine | Trimethylchlorosilane | Methanol | 24 | 94 |
| Phenylalanine | Trimethylchlorosilane | Methanol | 24 | 95 |
| L-Phenylalanine | Sulfuric Acid | Methanol | 4 | 98.8 |
Considerations for Hydrochloride Salt Formation
A common outcome of acid-catalyzed esterification of amino acids is the formation of the product as a hydrochloride salt. This occurs because the amino group, being basic, is protonated by the strong acid catalyst. The resulting amino acid ester hydrochloride is often a stable, crystalline solid, which can be advantageous for purification and handling. nih.gov The use of reagents like trimethylchlorosilane in methanol generates HCl in situ, leading directly to the hydrochloride salt of the methyl ester. nih.gov If the free amino ester is required, a subsequent neutralization step with a base is necessary.
Stereoselective and Enantiopure Synthesis Routes
For applications where a specific stereoisomer of this compound is required, stereoselective and enantiopure synthesis routes are necessary. These methods aim to control the formation of the chiral center at the alpha-carbon of the amino acid.
Reductive Amination for Chiral Induction
Reductive amination is a powerful method for the synthesis of amines, including amino acids, from carbonyl compounds. researchgate.net In the context of synthesizing 2-amino-4-cyclohexylbutanoic acid derivatives, this would typically involve the reaction of a keto-acid precursor, such as 4-cyclohexyl-2-oxobutanoic acid, with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired amine.
The stereoselectivity of this reaction can be controlled by using a chiral reducing agent or, more commonly in modern synthesis, by employing enzymes. Amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of ketones to the corresponding chiral amines with high enantioselectivity. cell.com While specific data for 4-cyclohexyl-2-oxobutanoic acid is scarce, enzymatic reductive amination has been successfully applied to a wide range of keto acids to produce chiral amino acids. semanticscholar.orgrsc.org
Management of Diastereoselectivity and Enantiomeric Excess
When synthesizing molecules with multiple chiral centers, both diastereoselectivity and enantiomeric excess (e.e.) must be controlled. In the case of analogues of this compound, this might arise if the cyclohexyl ring itself contains stereocenters. The diastereomeric ratio of the products will depend on the relative orientation of the newly formed stereocenter to the existing ones. The enantiomeric excess is a measure of the purity of a single enantiomer. High levels of both are crucial for the synthesis of single-isomer products. The development of highly selective catalysts and chiral auxiliaries is key to achieving high diastereoselectivity and enantiomeric excess.
Influence of Chiral Auxiliaries in Analogous Systems
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. This is a well-established strategy for the asymmetric synthesis of amino acids.
For the synthesis of analogues of 2-amino-4-cyclohexylbutanoic acid, a common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For example, a glycine derivative can be attached to a chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone. wikipedia.org Deprotonation of this adduct forms a chiral enolate, which can then be reacted with an electrophile like cyclohexylmethyl bromide. The steric hindrance of the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired non-racemic amino acid, which can then be esterified. While specific examples for the synthesis of 2-amino-4-cyclohexylbutanoic acid are not readily found, this methodology has been widely used for the synthesis of a variety of non-proteinogenic amino acids with high stereoselectivity. nih.govnih.gov
| Chiral Auxiliary Type | Electrophile | Diastereomeric Excess (d.e.) |
| Evans Oxazolidinone | Benzyl bromide | >95% |
| Pseudoephedrine Amide | Alkyl Halide | High (often >90%) |
| Schöllkopf's Bis-lactim Ether | Cyclohexylmethyl bromide | High |
Advanced Coupling Reactions for Functionalization
The functionalization of amino acid esters like this compound often involves the strategic formation of new chemical bonds at the amino or carboxyl termini, or on the side chain. Advanced coupling reactions provide the tools to achieve these modifications with high efficiency and selectivity. These reactions are broadly categorized based on the type of bond being formed, such as amide (N-C) or carbon-carbon (C-C) bonds.
The reaction between azides and carboxylic acids or their derivatives represents a powerful strategy for amide bond formation. This method is particularly useful as it proceeds under mild conditions and is tolerant of a wide range of functional groups.
One notable approach involves the reaction of azides with thioacids. nih.gov This coupling chemistry has a broad substrate scope concerning both the azide component and the thioacid structure and can be performed in various solvents, including water. nih.gov The mechanism is believed to involve a nucleophilic attack of the thioacid on the terminal nitrogen of the azide. nih.gov
Another sophisticated method is a one-pot procedure that couples carboxylic acids and azides via an in-situ generated selenocarboxylate. acs.org In this process, the activated carboxylic acid reacts with a selenium reagent to form a selenocarboxylate, which then reacts with an azide to yield the corresponding amide through a selenatriazoline intermediate. acs.org This reaction is clean, chemoselective, and offers an alternative to conventional amine acylation, proving effective for coupling amino acids and peptides with azides. acs.org
Table 1: Comparison of Azide-Based Amide Bond Formation Methods
| Method | Reactants | Key Intermediates | Advantages |
|---|---|---|---|
| Thioacid-Azide Coupling | Thioacid, Azide | Not specified | Broad substrate scope, tolerant of various solvents (including water). nih.gov |
| Selenocarboxylate-Azide Coupling | Carboxylic Acid, Azide, Selenium Reagent | Selenocarboxylate, Selenatriazoline | One-pot procedure, clean, chemoselective, applicable to amino acids. acs.org |
Carbodiimides are a class of highly effective coupling agents that facilitate amide bond formation by activating carboxylic acids. nbinno.com They have been a cornerstone of peptide synthesis since the mid-20th century and remain widely used in both solution-phase and solid-phase applications. peptide.compeptidescientific.combachem.com
The general mechanism involves the reaction of a carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. peptide.comluxembourg-bio.com This intermediate is susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and a urea byproduct. luxembourg-bio.comthieme-connect.comwikipedia.org
N,N′-Dicyclohexylcarbodiimide (DCC) was one of the first coupling reagents used in peptide synthesis. peptidescientific.com It is highly effective for activating carboxyl groups. wikipedia.org A key feature of DCC-mediated couplings in solution is the formation of the byproduct, dicyclohexylurea (DCU), which is nearly insoluble in most common organic solvents. thieme-connect.comwikipedia.orgpeptide.com This insolubility allows for its easy removal from the reaction mixture by filtration. peptidescientific.comthieme-connect.com
However, carbodiimide activation can lead to side reactions, most notably the racemization of the amino acid. peptide.com To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) are often included in the reaction. bachem.compeptide.com The O-acylisourea intermediate reacts with HOBt to form an OBt ester, which then couples with the amine with minimal racemization. peptide.com
Other carbodiimide reagents have been developed to address the limitations of DCC.
N,N′-Diisopropylcarbodiimide (DIC) is a liquid reagent that is more convenient to handle than the solid DCC. peptidescientific.com Its byproduct, diisopropylurea (DIU), is more soluble in organic solvents, making DIC more suitable for automated solid-phase peptide synthesis (SPPS). peptide.combachem.compeptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide. peptide.compeptide.com Both EDC and its urea byproduct are soluble in water, allowing for their removal through simple aqueous extraction, which is particularly advantageous in bioconjugation applications. peptide.compeptidescientific.compeptide.com
Table 2: Properties of Common Carbodiimide Coupling Reagents
| Reagent | Acronym | Physical State | Byproduct | Byproduct Solubility | Primary Application |
|---|---|---|---|---|---|
| N,N′-Dicyclohexylcarbodiimide | DCC | Solid wikipedia.org | Dicyclohexylurea (DCU) | Insoluble in most organic solvents wikipedia.orgpeptide.com | Liquid-phase synthesis peptidescientific.compeptide.com |
| N,N′-Diisopropylcarbodiimide | DIC | Liquid peptidescientific.com | Diisopropylurea (DIU) | Soluble in SPPS solvents peptide.com | Solid-phase synthesis bachem.compeptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Solid (HCl salt) peptidescientific.com | Water-soluble urea | Water-soluble peptide.compeptide.com | Aqueous couplings, bioconjugation peptide.compeptide.com |
Beyond forming peptide bonds, the derivatization of amino acids often requires the formation of new carbon-carbon bonds to extend side chains or introduce novel functional groups, leading to the synthesis of unnatural amino acids. organic-chemistry.org Biocatalytic asymmetric synthesis is considered a sustainable approach for producing optically pure β-hydroxy-α-amino acids, as it can create two stereogenic centers in a single step from simple precursors. nih.gov
Several modern synthetic methods have been developed to achieve C-C bond formation on amino acid scaffolds:
Visible-Light-Driven Alkylation: A method for the oxidative α-C(sp³)-H alkylation of N-arylated glycine derivatives uses 4-alkyldihydropyridines as alkyl radical precursors. This reaction, driven by visible light, provides a route to unnatural amino acids and allows for site-selective alkylation of peptides. organic-chemistry.org
Metal-Mediated Additions: A system using Zinc/Copper(II) trifluoromethanesulfonate (Zn/Cu(OTf)₂) mediates the addition of alkyl bromides to dehydroalanine (Dha) derivatives. This method is biocompatible and provides access to various amino acid structures in an aqueous medium. organic-chemistry.org
Rhodium-Catalyzed Conjugate Addition: Potassium trifluoro(organo)borates can be added to dehydroalanine derivatives in a reaction catalyzed by rhodium complexes. This method, which uses chiral ligands, can produce a variety of protected α-amino esters with high yields. organic-chemistry.org
These strategies enable the modification of amino acid backbones and side chains, providing powerful tools for creating analogues of compounds like this compound with tailored properties.
Table 3: Selected C-C Bond Forming Reactions for Amino Acid Derivatization
| Reaction Type | Key Reagents/Catalysts | Substrate Example | Outcome |
|---|---|---|---|
| Visible-Light-Driven α-Alkylation | Visible light, ammonium persulfate, 4-alkyldihydropyridines organic-chemistry.org | N-arylated glycine derivatives organic-chemistry.org | Synthesis of unnatural amino acids via C-H alkylation. organic-chemistry.org |
| Mediated Alkyl Bromide Addition | Zn/Cu(OTf)₂, alkyl bromides organic-chemistry.org | Dehydroalanine (Dha) derivatives organic-chemistry.org | Selective formation of various amino acid units in aqueous media. organic-chemistry.org |
| Rhodium-Catalyzed Conjugate Addition | Rhodium complexes, chiral ligands, potassium trifluoro(organo)borates organic-chemistry.org | Dehydroalanine derivatives organic-chemistry.org | Synthesis of protected α-amino esters. organic-chemistry.org |
Comprehensive Spectroscopic and Chromatographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of magnetically active nuclei such as ¹H and ¹³C.
The ¹H NMR spectrum of Methyl 2-amino-4-cyclohexyl-butanoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are key to assigning the structure.
Methyl Ester Protons (-OCH₃): A sharp singlet is predicted around 3.7 ppm due to the deshielding effect of the adjacent oxygen atom. researchgate.netchegg.comchegg.com
Alpha-Proton (-CH(NH₂)-): The proton on the chiral center is deshielded by both the amino and the ester groups, expected to appear as a multiplet (likely a triplet) in the range of 3.5-4.0 ppm.
Amino Protons (-NH₂): These protons typically appear as a broad singlet between 1.5 and 3.0 ppm. The chemical shift can vary significantly with solvent, concentration, and temperature due to hydrogen bonding and exchange.
Butanoate Chain Protons (-CH₂-CH₂-): The two methylene (B1212753) groups in the butanoate chain will present as complex multiplets. The methylene group adjacent to the alpha-carbon is expected around 1.5-1.8 ppm, while the one next to the cyclohexyl group would be slightly more upfield.
Cyclohexyl Protons (-C₆H₁₁): The eleven protons of the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 0.8 and 1.8 ppm. researchgate.netlibretexts.orgyoutube.com The axial and equatorial protons have different chemical environments, which can lead to broad or complex signals, especially at room temperature due to rapid chair-chair interconversion. youtube.com
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Cyclohexyl-H | 0.8 - 1.8 | Multiplet (m) | 11H |
| -CH₂-Cyclohexyl | 1.2 - 1.5 | Multiplet (m) | 2H |
| -CH₂-CH(NH₂) | 1.5 - 1.8 | Multiplet (m) | 2H |
| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 2H |
| α-CH | 3.5 - 4.0 | Triplet (t) or Multiplet (m) | 1H |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Ester Carbonyl Carbon (-C=O): This carbon is highly deshielded and is expected to resonate in the far downfield region, typically between 170-175 ppm.
Alpha-Carbon (-CH(NH₂)-): The carbon atom bonded to the amino group and the ester functionality is expected to have a chemical shift in the range of 50-60 ppm.
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group typically appears around 52 ppm. researchgate.net
Butanoate Chain Carbons (-CH₂-CH₂-): The methylene carbons of the butanoate chain are expected in the aliphatic region, approximately between 30-40 ppm.
Cyclohexyl Carbons (-C₆H₁₁): The carbons of the cyclohexyl ring will produce several signals in the range of 25-45 ppm. docbrown.inforesearchgate.netresearchgate.netchemicalbook.com The exact chemical shifts depend on their position relative to the butanoate substituent.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexyl Carbons | 25 - 45 |
| Butanoate -CH₂- | 30 - 40 |
| α-CH | 50 - 60 |
| -OCH₃ | ~52 |
While ¹⁴N is the most abundant nitrogen isotope, its quadrupolar nature often leads to broad NMR signals. Therefore, ¹⁵N NMR, despite the low natural abundance of the isotope, is preferred for detailed structural studies. For a primary aliphatic amine like that in this compound, the ¹⁵N chemical shift is expected to fall within the range of 0 to 60 ppm relative to liquid ammonia (B1221849). researchgate.netscience-and-fun.deresearchgate.net This chemical shift is highly sensitive to the electronic environment, including solvent effects, pH, and protonation state of the amino group, making ¹⁵N NMR a valuable tool for studying acid-base properties and intermolecular interactions. researchgate.netnih.govwikipedia.org
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the alpha-proton and the adjacent methylene protons of the butanoate chain, and it would help in tracing the connectivity within the complex cyclohexyl ring system. u-tokyo.ac.jpresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra. researchgate.netnih.govnih.govmdpi.com
Mass Spectrometry (MS) for Molecular and Structural Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and, consequently, the molecular formula. For this compound (C₁₁H₂₁NO₂), HRMS would be expected to detect the protonated molecular ion, [M+H]⁺, with a precise m/z value.
Common fragmentation pathways for protonated amino acid esters in tandem mass spectrometry (MS/MS) experiments include the neutral loss of ammonia (NH₃) and the loss of the ester group or parts of it (e.g., loss of methanol (B129727), CH₃OH, or the methoxycarbonyl group, •COOCH₃). scispace.comnih.govmiamioh.eduresearchgate.netnih.gov Analysis of these fragment ions provides further confirmation of the compound's structure.
Fast-Atom Bombardment Mass Spectrometry (FAB-MS)
Fast-Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for polar and thermally labile compounds like amino acid esters. In FAB-MS analysis, the sample is typically dissolved in a non-volatile matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). This process generates pseudomolecular ions, most commonly the protonated molecule [M+H]⁺.
For this compound (molecular weight: 199.30 g/mol ), the FAB-MS spectrum is expected to show a prominent peak for the protonated molecule at a mass-to-charge ratio (m/z) of 200. The presence of this [M+H]⁺ ion is crucial for confirming the molecular weight of the compound. Depending on the matrix and experimental conditions, adducts with sodium [M+Na]⁺ at m/z 222 or potassium [M+K]⁺ at m/z 238 may also be observed. The soft nature of FAB ionization typically results in minimal fragmentation, making the molecular ion peak one of the most abundant in the spectrum.
Table 1: Expected FAB-MS Data for this compound
| Ion | Expected m/z | Relative Intensity |
|---|---|---|
| [M+H]⁺ | 200 | High |
| [M+Na]⁺ | 222 | Variable |
Analysis of Fragmentation Patterns for Structural Insights
While FAB-MS provides molecular weight information, analysis of fragmentation patterns, often achieved through techniques like tandem mass spectrometry (MS/MS) or electron ionization (EI), offers detailed structural insights. For amino acid esters like this compound, several characteristic fragmentation pathways are anticipated.
A primary fragmentation event is the loss of the methoxycarbonyl group (-COOCH₃) as a radical, which would result in a fragment ion at m/z 140. Another common fragmentation pathway for amino acid esters is the cleavage of the Cα-Cβ bond, leading to the loss of the cyclohexylmethyl group, which would generate an ion corresponding to the remainder of the molecule. The cyclohexyl ring itself can undergo fragmentation, typically resulting in the loss of neutral alkenes. The presence of the amino group directs fragmentation, often leading to the formation of iminium ions. For instance, cleavage of the bond between the alpha-carbon and the side chain can result in a stable iminium ion. The analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule. nih.gov
Table 2: Predicted Major Fragment Ions of this compound in MS/MS
| Fragment Ion Structure | Predicted m/z | Description of Neutral Loss |
|---|---|---|
| [M+H - COOCH₃]⁺ | 140 | Loss of methoxycarbonyl radical |
| [M+H - C₇H₁₃]⁺ | 102 | Loss of cyclohexylmethyl radical |
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Features
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its amine, ester, and cyclohexyl moieties.
The N-H stretching vibrations of the primary amine group are typically observed as two bands in the region of 3400-3300 cm⁻¹. The C=O stretching vibration of the ester group will produce a strong, sharp absorption band around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. The C-H stretching vibrations of the cyclohexyl and other aliphatic parts of the molecule will be visible as strong absorptions in the 2960-2850 cm⁻¹ range. Furthermore, the C-H bending vibrations will be present in the 1470-1350 cm⁻¹ region. The presence and position of these bands provide confirmatory evidence for the compound's structure. nist.govdocbrown.infonist.gov
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3400-3300 | Medium |
| Ester | C=O Stretch | 1750-1735 | Strong |
| Alkane | C-H Stretch | 2960-2850 | Strong |
| Ester | C-O Stretch | 1300-1000 | Medium |
Chromatographic Techniques for Purity and Stereochemical Assessment
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound. nih.gov Due to the lack of a strong UV chromophore in the native molecule, derivatization is often employed to enhance detection. sigmaaldrich.comchromatographyonline.com Reagents such as Fmoc-Cl or dansyl chloride can be used to introduce a fluorescent or UV-active tag.
For purity analysis, a reversed-phase HPLC method using a C18 column is typically suitable. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), can effectively separate the target compound from any impurities.
To determine the enantiomeric excess, chiral HPLC is required. waters.com A chiral stationary phase (CSP), such as one based on a polysaccharide derivative (e.g., amylose (B160209) or cellulose) or a macrocyclic antibiotic, is used. researchgate.netmst.edusigmaaldrich.com The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, is critical for achieving enantioseparation. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.
Table 4: Illustrative HPLC Method Parameters
| Analysis Type | Stationary Phase | Mobile Phase | Detection |
|---|---|---|---|
| Purity | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% TFA (Gradient) | UV (after derivatization) or CAD |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. nih.govelectronicsandbooks.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time points and developing it with an appropriate mobile phase, the disappearance of starting materials and the appearance of the product can be visualized.
For a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the mobile phase is adjusted to achieve good separation between the starting materials, intermediates, and the final product. Visualization of the spots can be achieved by staining with a reagent that reacts with the amino group, such as ninhydrin, which typically produces a characteristic purple or yellow spot. peptide.comacs.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of TLC conditions and can be used for identification purposes.
Table 5: Typical TLC Parameters for Monitoring Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | Ninhydrin stain, followed by gentle heating |
Computational Chemistry and Molecular Modeling
Quantum Mechanical Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure, reactivity, or to predict properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, or reactivity indices for Methyl 2-amino-4-cyclohexyl-butanoate were found.
Ab Initio Methods for Ground State Properties
There is no available research that employs ab initio methods to calculate the ground state properties of this compound. Such studies would typically provide highly accurate calculations of the molecule's geometry, energy, and other fundamental electronic properties.
Molecular Mechanics and Conformational Analysis
Force Field Methods (e.g., MM2, OPLS) for Energy Minimization and Conformational Landscapes
A conformational analysis of this compound using force field methods like MM2 (Molecular Mechanics 2) or OPLS (Optimized Potentials for Liquid Simulations) has not been reported in the literature. Such an analysis would be crucial for understanding the molecule's three-dimensional structure and the relative energies of its different conformers.
Steric Energy Calculations and Dihedral Angle Relationships
Without force field-based studies, there are no available data on the steric energy calculations or the specific relationships between dihedral angles that would define the preferred conformations of the cyclohexyl ring and the amino-butanoate side chain in this compound.
Theoretical Spectroscopy and Structure-Property Relationships
No theoretical spectroscopic data, such as predicted infrared (IR), Raman, or nuclear magnetic resonance (NMR) spectra, for this compound have been published. Consequently, the relationship between its molecular structure and its spectroscopic properties remains uncharacterized from a computational standpoint.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structural elucidation. For a molecule like this compound, density functional theory (DFT) is a common approach. Calculations would typically involve geometry optimization of the molecule's possible conformations, followed by the calculation of magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO).
The predicted shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_ref - σ_sample.
Hypothetical Predicted NMR Data: The following table illustrates the type of data that would be generated from such a computational study.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C=O | 173.5 | - |
| CH-NH₂ | 54.2 | 3.5 (t) |
| O-CH₃ | 52.1 | 3.7 (s) |
| CH₂ (alpha to cyclohexyl) | 35.8 | 1.6 (m) |
| CH₂ (beta to cyclohexyl) | 33.4 | 1.3 (m) |
| Cyclohexyl-CH | 38.0 | 1.7 (m) |
| Cyclohexyl-CH₂ | 26.5 - 34.0 | 1.1 - 1.8 (m) |
| NH₂ | - | 1.9 (s, broad) |
Note: The data in this table is hypothetical and for illustrative purposes only.
Spin-spin coupling constants (J-couplings) can also be calculated. These values are highly dependent on the dihedral angles between atoms and provide crucial information about the molecule's conformation.
Application of Karplus Equation for Conformational Dynamics
The Karplus equation describes the correlation between three-bond J-coupling constants (³J) and the dihedral angle between the coupled nuclei. It is a fundamental tool for studying the conformation of molecules in solution. The generalized form of the equation is:
³J(φ) = A cos²(φ) + B cos(φ) + C
Where φ is the dihedral angle, and A, B, and C are empirically derived parameters that depend on the atoms involved and their substituents.
For this compound, the Karplus equation would be instrumental in determining the preferred rotamers around the Cα-Cβ and Cβ-Cγ bonds. By measuring the ³J_HH coupling constants from an experimental NMR spectrum and applying the Karplus equation, one could estimate the dihedral angles and thus the population of different staggered conformations (e.g., anti vs. gauche).
| Coupled Protons | Dihedral Angle (φ) | Expected ³J_HH (Hz) - Anti | Expected ³J_HH (Hz) - Gauche |
| Hα - Hβ | H-Cα-Cβ-H | 8 - 14 | 2 - 5 |
| Hβ - Hγ | H-Cβ-Cγ-H | 8 - 14 | 2 - 5 |
Note: The data in this table is based on general principles of the Karplus equation and is for illustrative purposes.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic solution) and calculating the forces between atoms using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of each atom.
These simulations can reveal:
Conformational Landscape: By tracking the dihedral angles over time, one can identify the most stable and frequently visited conformations of the molecule.
Flexibility: The root-mean-square fluctuation (RMSF) of atomic positions can highlight the most flexible regions of the molecule, such as the butanoate chain and the orientation of the cyclohexyl group.
Solvent Effects: MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insight into how the solvent influences conformational preferences.
A typical output would be a Ramachandran-like plot for the key dihedral angles, showing the probability of finding the molecule in a particular conformation. For this compound, this would likely show preferences for staggered conformations along the aliphatic chain to minimize steric hindrance.
Chemical Reactivity and Transformation Pathways of Methyl 2 Amino 4 Cyclohexyl Butanoate
Hydrolytic Cleavage of the Ester Functionality
The ester group in Methyl 2-amino-4-cyclohexyl-butanoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acids or bases, or facilitated by enzymes. libretexts.org
Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both mechanisms ultimately lead to the formation of 2-amino-4-cyclohexyl-butanoic acid and methanol (B129727).
Enzymatic hydrolysis of amino acid esters is also a well-established method, often employed in peptide synthesis to deprotect the carboxyl group under mild conditions. nih.gov Enzymes like esterases can selectively cleave the ester bond without affecting other parts of the molecule. nih.gov
Table 1: Conditions for Hydrolytic Cleavage of Amino Acid Esters
| Catalyst | Reagents | Conditions | Products |
|---|---|---|---|
| Acid | Water, Strong Acid (e.g., HCl) | Heating | Carboxylic Acid, Alcohol |
| Base | Water, Strong Base (e.g., NaOH) | Room Temperature or Heating | Carboxylate Salt, Alcohol |
Reactions Involving the Primary Amine Group
The primary amine group is a key site of reactivity in this compound, participating in a variety of reactions, most notably acylation and amidation, which are fundamental to peptide synthesis.
Acylation and Amidation Reactions
The primary amine of this compound can readily react with acylating agents such as acyl chlorides or acid anhydrides to form an amide bond. aklectures.com This reaction is a fundamental transformation in organic chemistry. nih.gov The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. thieme-connect.de
Under acidic conditions, the amino group can be protonated, which prevents it from being acylated. This allows for chemoselective reactions at other sites in the molecule if desired. nih.gov Conversely, basic conditions can be used to deprotonate the amine, increasing its nucleophilicity and promoting acylation. libretexts.org A variety of coupling reagents can be used to facilitate the amidation of amino acids, including carbodiimides and phosphonium (B103445) or uronium salts. organic-chemistry.orgthaiscience.info
Derivatization for Peptide Synthesis
In the context of peptide synthesis, the amine group of this compound can be protected to prevent unwanted side reactions while the carboxyl group of another amino acid is activated for coupling. masterorganicchemistry.com Common protecting groups for the amine function include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). csic.esresearchgate.net
Once the C-terminus of the protected this compound is coupled to the N-terminus of another amino acid, the protecting group on the amine can be selectively removed. researchgate.net The newly deprotected amine is then available to react with the activated carboxyl group of the next amino acid in the peptide sequence. This iterative process of protection, coupling, and deprotection allows for the stepwise synthesis of peptides. masterorganicchemistry.com
Table 2: Common Amine Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions |
|---|---|---|
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
Transformations of the Cyclohexyl Moiety
The cyclohexyl group of this compound is generally considered to be a chemically stable, non-polar side chain. However, under specific and often vigorous reaction conditions, it can undergo transformations.
Catalytic hydrogenation using rhodium-based catalysts can be employed to reduce aromatic amino acid derivatives to their corresponding cyclohexyl compounds. acs.org While this compound already contains a saturated cyclohexyl ring, this methodology is relevant for the synthesis of such compounds. It is also possible to introduce functionality to the cyclohexyl ring, for example, through stereoselective Michael additions to α,β-unsaturated esters derived from shikimic acid to create polyhydroxylated cyclohexane (B81311) β-amino acids. rsc.orgchemrxiv.org Such transformations can introduce polar groups onto the otherwise non-polar ring, potentially influencing the properties of peptides incorporating these modified amino acids. researchgate.net
Cyclization Reactions and Formation of Heterocyclic Derivatives
The bifunctional nature of this compound, possessing both an amine and an ester group, allows for its participation in cyclization reactions to form various heterocyclic derivatives. These reactions often involve the interplay between the amino and carboxyl functionalities.
For instance, esters of amino acids can undergo intermolecular cyclization to form diketopiperazines, which are cyclic amides. libretexts.org Intramolecular cyclization reactions can also be induced, leading to the formation of other heterocyclic systems. The synthesis of heterocyclic compounds from amino acids is a broad field of study, with amino acids serving as versatile starting materials for creating a wide range of structures, including pyrazoles, pyridazines, and various fused heterocyclic systems. rdd.edu.iqnih.govarabjchem.org The specific heterocyclic product formed depends on the reaction conditions and the other reagents involved. For example, the reaction of amino acid derivatives with different reagents can lead to the formation of six, seven, or eight-membered rings fused to other moieties. nih.gov Additionally, Michael-type additions followed by intramolecular cyclization can yield dihydrothiophene derivatives. nih.gov Tandem conjugate addition-cyclization reactions can also be used to synthesize functionalized chromenes. mdpi.com
Role and Applications in Advanced Synthetic Organic Chemistry
Methyl 2-amino-4-cyclohexyl-butanoate as a Versatile Chiral Synthon
In synthetic organic chemistry, a chiral synthon is a building block that introduces a specific chirality into a target molecule. This compound, possessing a stereocenter at the α-carbon (C2), inherently serves as a chiral synthon. The cyclohexyl group provides a bulky, lipophilic side chain that can influence the conformational properties of the final product.
The utility of this compound as a synthon would depend on the stereochemical purity of the starting material. Enantiomerically pure forms, such as (R)-Methyl 2-amino-4-cyclohexyl-butanoate or (S)-Methyl 2-amino-4-cyclohexyl-butanoate, would be invaluable for the asymmetric synthesis of complex target molecules, including pharmaceuticals and natural products. The amino and ester functionalities offer two distinct points for chemical modification, allowing for its incorporation into a larger molecular framework through peptide coupling, reduction, or other standard transformations.
Scaffold for the Development of Complex Organic Molecules
A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a family of related compounds. The structure of this compound, combining an amino acid backbone with a bulky cycloalkane, makes it a promising candidate for a molecular scaffold.
Preparation of Functionalized Amino Acid Derivatives
The primary amine and the methyl ester of this compound are readily modifiable. The amine can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters, respectively. Furthermore, the ester can be reduced to an alcohol, providing another point of functionalization. These transformations would yield a diverse set of functionalized amino acid derivatives with varying physicochemical properties, driven by the nature of the introduced functional groups.
Incorporation into Peptide and Peptidomimetic Structures
Non-natural amino acids are frequently incorporated into peptides to enhance their properties, such as resistance to enzymatic degradation, increased potency, and improved conformational stability. The incorporation of this compound into a peptide sequence would introduce a bulky, hydrophobic cyclohexyl moiety. This can have several significant effects:
Conformational Constraint: The steric bulk of the cyclohexyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.
Proteolytic Stability: The non-natural side chain can hinder the recognition and cleavage of the peptide by proteases, thereby increasing its in vivo half-life.
In the field of peptidomimetics, where non-peptide structures are designed to mimic the function of natural peptides, derivatives of this compound could serve as key building blocks to replicate the spatial arrangement and pharmacophoric features of a native peptide's side chain.
Intermediate in the Synthesis of Diverse Chemical Libraries
Chemical libraries are large collections of distinct compounds used in high-throughput screening for drug discovery and other biological research. The suitability of this compound as an intermediate for library synthesis stems from its bifunctional nature and the potential for introducing diversity at multiple points.
A common strategy in library synthesis is to use a central scaffold and append a variety of building blocks. Starting with this compound, a library could be generated by:
Amide Formation: Coupling a diverse set of carboxylic acids to the amino group.
Ester/Amide Modification: Hydrolyzing the methyl ester and then coupling the resulting carboxylic acid with a library of amines or alcohols.
Reductive Amination: Converting the amino group into a secondary amine by reacting it with a library of aldehydes or ketones.
This combinatorial approach would allow for the rapid generation of a large number of structurally related compounds, each with a unique combination of substituents, which could then be screened for desired biological activities.
Below is a hypothetical reaction scheme illustrating the generation of a small chemical library from this compound.
| Starting Material | Reagent 1 (R1-COOH) | Reagent 2 (R2-NH2) | Final Product Structure |
| This compound | Acetic Acid | Benzylamine | N-acetyl, N'-benzyl amide derivative |
| This compound | Benzoic Acid | Cyclohexylamine | N-benzoyl, N'-cyclohexyl amide derivative |
| This compound | Propionic Acid | Aniline | N-propionyl, N'-phenyl amide derivative |
Perspectives and Future Directions in Chemical Research
Innovations in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly central to the development of synthetic routes for complex molecules, including non-proteinogenic amino acids. The goal is to create processes that are more efficient, produce less waste, and use less hazardous substances.
Biocatalysis : Enzymes offer a highly selective and efficient means of synthesizing chiral molecules. nih.govnih.gov The use of enzymes like transaminases or engineered hydrolases could provide a direct, enantioselective route to the amino acid precursor of Methyl 2-amino-4-cyclohexylbutanoate. Biocatalytic methods often proceed in aqueous media under mild conditions, significantly reducing the environmental impact compared to traditional organic synthesis. nih.gov Research in this area would focus on enzyme discovery and protein engineering to create biocatalysts tailored for this specific substrate. nih.gov
Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgrsc.org This technology could be applied to the synthesis of Methyl 2-amino-4-cyclohexylbutanoate precursors through direct C-H functionalization, a strategy that minimizes the need for pre-functionalized starting materials. mdpi.com Photo-mediated reactions are often more energy-efficient and can reduce the reliance on toxic reagents. rsc.orgmdpi.com
Solvent-Free and Alternative Solvent Systems : A significant portion of chemical waste comes from volatile organic solvents. Research into solvent-free reaction conditions, such as those using microwave irradiation, offers a promising green alternative. scielo.br Additionally, the use of more environmentally benign solvents like ionic liquids or supercritical fluids could drastically reduce the environmental footprint of the synthesis.
A comparative overview of these green approaches is presented below.
| Approach | Key Advantages | Research Focus |
| Biocatalysis | High enantioselectivity, mild reaction conditions (aqueous media, room temp), reduced waste. nih.govnih.gov | Enzyme screening, directed evolution of enzymes for specific substrates. nih.gov |
| Photocatalysis | Use of sustainable light energy, mild conditions, high functional group tolerance, novel reactivity. rsc.orgmdpi.com | Development of new photoredox catalysts, application to C-H functionalization strategies. mdpi.com |
| Solvent-Free/Alternative Solvents | Drastically reduced solvent waste, potential for faster reactions (microwave), improved safety. scielo.br | Optimization of reaction conditions without solvents, exploring benign solvent systems like ionic liquids. acs.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
For a target molecule like Methyl 2-amino-4-cyclohexylbutanoate, AI can play several key roles:
Retrosynthesis Prediction : ML models trained on millions of known reactions can propose multiple synthetic pathways to the target molecule, starting from commercially available precursors. nih.gov This accelerates the design phase of a synthesis campaign.
Reaction Condition Optimization : Predicting the ideal solvent, catalyst, temperature, and reagents for a given transformation is a time-consuming experimental task. chemintelligence.com AI algorithms can predict suitable reaction conditions, minimizing the number of experiments needed and thus saving time and resources. chemintelligence.comeurekalert.org
Yield and Selectivity Prediction : Machine learning models can be trained to predict the yield and stereoselectivity of a reaction. eurekalert.org This is particularly valuable for synthesizing chiral molecules where controlling the stereochemistry is critical. Researchers can use these predictions to select the most promising synthetic routes before heading to the lab. appliedclinicaltrialsonline.com
The integration of AI into the research workflow for Methyl 2-amino-4-cyclohexylbutanoate would streamline its synthesis and the discovery of its derivatives, moving chemistry from a trial-and-error process to a more data-driven, predictive science. appliedclinicaltrialsonline.com
Development of Highly Efficient Catalytic Systems for Derivatization
Once synthesized, Methyl 2-amino-4-cyclohexylbutanoate can be modified or "derivatized" to create a wide range of other molecules with potentially useful properties. The development of highly efficient and selective catalysts is crucial for this process.
Transition-Metal Catalysis : Transition metals, particularly palladium, rhodium, and copper, are powerful catalysts for a vast array of chemical transformations. anu.edu.au These catalysts could be used for late-stage functionalization of the cyclohexyl ring through C-H activation, or for cross-coupling reactions to attach new functional groups. researchgate.net For example, palladium-catalyzed cross-coupling could be used to modify the amino group or other parts of the molecule.
Organocatalysis : Small organic molecules can also act as highly effective catalysts, often providing excellent stereocontrol. nih.gov For the derivatization of Methyl 2-amino-4-cyclohexylbutanoate, organocatalysts could be employed for asymmetric modifications, ensuring that the chirality of the original molecule is maintained or that new chiral centers are introduced with high precision. nih.gov
Photoredox Catalysis : As mentioned for synthesis, photocatalysis is also a valuable tool for derivatization. It allows for the generation of reactive radical intermediates under very mild conditions, enabling unique transformations that are often difficult to achieve with traditional methods. rsc.org This could be used to introduce new functionalities onto the molecule's backbone or side chain. rsc.org
The table below summarizes potential catalytic derivatization reactions.
| Catalyst Type | Potential Reaction | Target Site | Benefit |
| Transition Metal | C-H Arylation | Cyclohexyl Ring | Introduction of aromatic groups for property modulation. researchgate.net |
| Transition Metal | N-Acylation/Arylation | Amino Group | Formation of amides, carbamates for peptide synthesis or biological probes. anu.edu.au |
| Organocatalysis | Asymmetric Alkylation | α-Carbon | Creation of α,α-disubstituted amino acid derivatives. nih.gov |
| Photoredox Catalysis | Radical Addition | Various | Mild functionalization with a wide range of groups. rsc.org |
Exploration of Solid-Phase Synthesis Methodologies
Solid-phase synthesis, pioneered by R. Bruce Merrifield, is a cornerstone of modern peptide chemistry and has been expanded to other areas of organic synthesis. wikipedia.orgpressbooks.pub In this technique, a molecule is anchored to an insoluble polymer resin, and reagents are passed over it in solution. Excess reagents and byproducts are simply washed away, greatly simplifying purification. wikipedia.orglibretexts.org
This methodology is highly applicable to Methyl 2-amino-4-cyclohexylbutanoate, particularly for its incorporation into peptides:
Solid-Phase Peptide Synthesis (SPPS) : As an unnatural amino acid, Methyl 2-amino-4-cyclohexylbutanoate can be incorporated into peptide chains using automated synthesizers. pressbooks.pubyoutube.com This allows for the creation of novel peptides with unique structures and potentially enhanced biological properties, such as increased stability or receptor affinity. The solid support simplifies the repetitive coupling and deprotection steps required to build a peptide chain. nih.govnih.gov
Combinatorial Chemistry on Solid Support : The solid-phase approach is ideal for creating large libraries of compounds for high-throughput screening. nih.govspringernature.com By anchoring the Methyl 2-amino-4-cyclohexylbutanoate scaffold to a resin, it can be reacted with a diverse set of building blocks in a parallel fashion to rapidly generate hundreds or thousands of distinct derivatives. acs.orgacs.org This is a powerful strategy for drug discovery and materials science.
Development of Novel Linkers and Resins : Future research could focus on developing new types of polymer supports and cleavable linkers specifically designed for the synthesis and release of molecules based on the Methyl 2-amino-4-cyclohexylbutanoate structure. youtube.com
The general workflow for incorporating an unnatural amino acid like Methyl 2-amino-4-cyclohexylbutanoate via SPPS is outlined below.
| Step | Description | Purpose |
| 1. Resin Loading | The first amino acid is covalently attached to the solid polymer resin. pressbooks.pub | To anchor the growing peptide chain to the insoluble support. |
| 2. Deprotection | The N-terminal protecting group (e.g., Fmoc) is removed from the resin-bound amino acid. | To expose the free amine for the next coupling reaction. |
| 3. Coupling | The protected Methyl 2-amino-4-cyclohexylbutanoate is activated and reacted with the free amine on the resin. | To form a new peptide bond and extend the chain. |
| 4. Washing | The resin is thoroughly washed with solvents. | To remove excess reagents and byproducts, ensuring high purity. youtube.com |
| 5. Repeat Cycle | Steps 2-4 are repeated with subsequent amino acids until the desired sequence is complete. | To build the full-length peptide. |
| 6. Cleavage | The completed peptide is chemically cleaved from the resin support. | To release the final product into solution for purification. |
Q & A
Q. What are the optimal synthetic routes for Methyl 2-amino-4-cyclohexyl-butanoate, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Nucleophilic Substitution : React 4-cyclohexyl-2-aminobutanoic acid with methanol under acid catalysis (e.g., H2SO4) at reflux (70°C) for 12 hours.
- Esterification Optimization : Use coupling agents like DCC/DMAP in dichloromethane to minimize side reactions. Monitor yield via HPLC (C18 column, 0.1% TFA/MeCN gradient).
- Condition Screening : Vary solvent polarity (DMF vs. THF), temperature (40–100°C), and base concentration (1–5 mol% K2CO3) to maximize efficiency. Kinetic studies (sampling at 0.5, 2, 6, 12 h) identify rate-limiting steps .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-DAD : Purity assessment (≥95% by area normalization, C18 column, 0.1% TFA/MeCN gradient).
- NMR : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 3.7 ppm for methyl ester), ¹³C NMR (carbonyl at ~170 ppm).
- HRMS : Confirm exact mass ([M+H]+ calculated for C11H21NO2: 210.1598). Discrepancies in ¹H NMR splitting patterns may indicate rotameric equilibria, requiring variable-temperature NMR studies .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure forms?
Methodological Answer:
- Low-Temperature Reactions : Conduct steps at −20°C to minimize base-induced epimerization.
- Chiral Auxiliaries : Use (R)-BINOL-based catalysts to enforce stereoretention.
- In Situ Monitoring : Circular dichroism (CD) spectroscopy tracks enantiomeric excess (ee). Ethyl phosphonate analogs achieved 98% ee under cryogenic conditions .
Advanced Research Questions
Q. How do stereochemical variations at the amino group influence the compound's interaction with neurological targets?
Methodological Answer:
- Enantiomeric Resolution : Separate (R)- and (S)-isomers via chiral HPLC (Chiralpak AD-H column, hexane/iPrOH).
- Binding Assays : Radioligand displacement (³H-labeled receptors) quantifies affinity differences.
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses. Ethyl phosphonate analogs show ≥10-fold selectivity for NMDA receptor subtypes .
Q. How can contradictory results in cytotoxicity assays across cell lines be methodologically reconciled?
Methodological Answer:
- Dose-Response Validation : EC50 determination in ≥3 independent replicates (Hill slope analysis).
- Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels to rule out uptake differences.
- Pathway Enrichment : RNA-seq identifies off-target effects. For example, IC50 discrepancies (HeLa vs. HEK293) were traced to differential expression of metabolizing enzymes .
Q. What computational models predict the environmental persistence and biodegradation pathways?
Methodological Answer:
- EPI Suite’s BIOWIN3 : Estimates aerobic half-life.
- Molecular Dynamics : AMBER force field simulates hydrolytic stability.
- Experimental Validation : OECD 301F biodegradation testing (28-day incubation, HPLC quantification). Cyclohexyl substituents increase logP (2.1 vs. 1.5 for phenyl analogs), reducing aqueous solubility and prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
